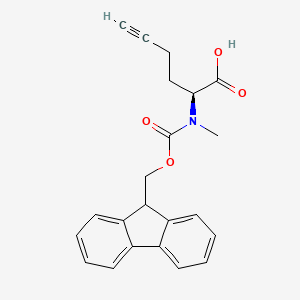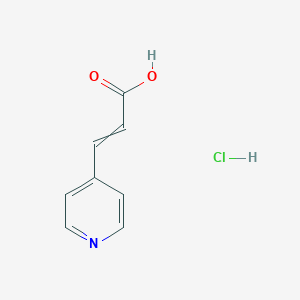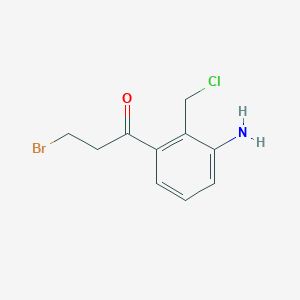
3,4-Dimethylbenzyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylbenzyl diethyl phosphate is an organophosphorus compound with the molecular formula C13H21O4P and a molecular weight of 272.28 g/mol . This compound is characterized by the presence of a benzyl group substituted with two methyl groups at the 3 and 4 positions, and a diethyl phosphate group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylbenzyl diethyl phosphate typically involves the reaction of 3,4-dimethylbenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the diethyl phosphate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethylbenzyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions where the diethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonates, phosphates, and substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylbenzyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylbenzyl diethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to various biochemical effects. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (4-methylbenzyl)phosphonate: Similar in structure but with a single methyl group at the 4 position.
Diethyl phosphite: A simpler structure with no benzyl group.
Uniqueness
3,4-Dimethylbenzyl diethyl phosphate is unique due to the presence of two methyl groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
10276-87-6 |
|---|---|
Molekularformel |
C13H21O4P |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
(3,4-dimethylphenyl)methyl diethyl phosphate |
InChI |
InChI=1S/C13H21O4P/c1-5-15-18(14,16-6-2)17-10-13-8-7-11(3)12(4)9-13/h7-9H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
XOVCIWPCZPLXPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC1=CC(=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)


![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
